Cas no 479-39-0 (1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-)
![1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- structure](https://nl.kuujia.com/scimg/cas/479-39-0x500.png)
479-39-0 structure
Productnaam:1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
- 1H-(1)Benzoxepino(2,3,4-ij)isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
- 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
- (12AS)-2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE
- 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline #
- 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline
- 479-39-0
- DTXSID80963962
- DTMXRZMJFCVJQS-AWEZNQCLSA-N
- NS00094117
- (10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene
- C09411
- GHR9KA38RT
- Cularine
- Q27106275
- 1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE, 2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-, (12AS)-
- AKOS040745685
- CHEBI:3958
- UNII-GHR9KA38RT
- (+)-Cularine
-
- Inchi: InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3
- InChI-sleutel: DTMXRZMJFCVJQS-UHFFFAOYSA-N
- LACHT: COC1=CC2CC3N(C)CCC4=C3C(OC=2C=C1OC)=C(C=C4)OC
Berekende eigenschappen
- Exacte massa: 341.16279
- Monoisotopische massa: 341.162708
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 461
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.2
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.178
- Kookpunt: 470.4°Cat760mmHg
- Vlampunt: 136.9°C
- Brekindex: 1.575
- PSA: 40.16
1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Gerelateerde literatuur
-
1. Absolute configuration of the alkaloid cularine: an X-ray structure determinationT. Kametani,T. Honda,H. Shimanouchi,Y. Sasada J. Chem. Soc. Chem. Commun. 1972 1072b
-
2. 1038. Cularine and related compounds. Part XIII. Total syntheses of (+)-cularimine and (+)-cularineT. Kametani,S. Shibuya J. Chem. Soc. 1965 5565
-
3. 793. Cularine and related compounds. Part VIII. A modified total synthesis of (±)-cularine methiodideT. Kametani,K. Ogasawara J. Chem. Soc. 1964 4142
-
4. Crystal and molecular structure and absolute stereochemistry of cularine methiodideH. Shimanouchi,Y. Sasada,T. Honda,T. Kametani J. Chem. Soc. Perkin Trans. 2 1973 1226
-
5. Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularineAnthony H. Jackson,George W. Stewart,George A. Charnock,Joseph A. Martin J. Chem. Soc. Perkin Trans. 1 1974 1911
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie
